
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:
Halogenation: Introduction of halogen atoms (chlorine and iodine) onto the benzene ring through electrophilic aromatic substitution reactions.
Bromomethylation: Introduction of the bromomethyl group using reagents such as paraformaldehyde and hydrobromic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique halogen substituents make it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene exerts its effects involves interactions with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The presence of multiple halogens can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromomethyl-2-chlorobenzene
- 5-Chloromethyl-2-iodobenzene
- 5-Iodomethyl-2-chlorobenzene
Uniqueness
5-(Bromomethyl)-1-chloro-3-iodo-2-methylbenzene is unique due to the simultaneous presence of bromine, chlorine, and iodine on the benzene ring. This combination of halogens imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C8H7BrClI |
|---|---|
Molecular Weight |
345.40 g/mol |
IUPAC Name |
5-(bromomethyl)-1-chloro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |
InChI Key |
GOHJRBTYFCZFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
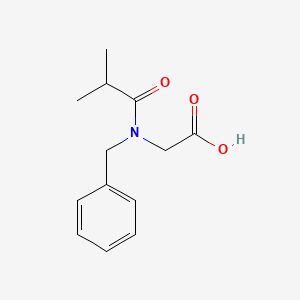
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
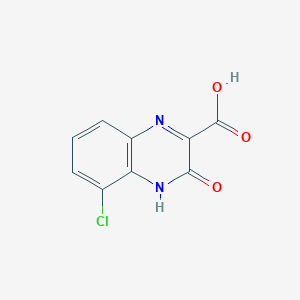
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
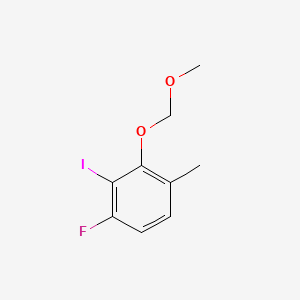
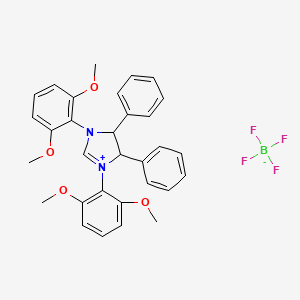
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
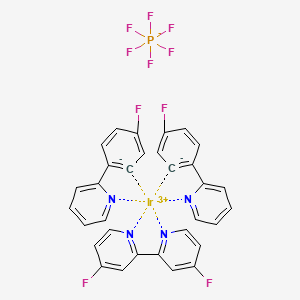
![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)

![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
